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Abstract

JYQ-173, also known as Leniolisib (CDZ173), is a potent and highly selective small-molecule
inhibitor of the delta isoform of phosphoinositide 3-kinase (P13Kd).[1][2][3] Predominantly
expressed in hematopoietic cells, PI3Kd is a critical component of intracellular signaling
pathways that govern the proliferation, differentiation, and function of immune cells, particularly
B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta
Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of
PI3Kd (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency
and lymphoproliferation.[2][3][6][7] JYQ-173 acts by directly targeting the ATP-binding site of
PI13K9d, thereby normalizing downstream signaling and ameliorating the clinical manifestations
of APDS. This document provides an in-depth overview of the mechanism of action of JYQ-
173, including its molecular target, signaling pathway, and cellular effects, supported by
guantitative data and detailed experimental protocols.

Molecular Target and Binding Affinity

The primary molecular target of JYQ-173 is the p110d catalytic subunit of the class IA
phosphoinositide 3-kinase (PI3Kd).[7] JYQ-173 exhibits high potency and selectivity for PI3Kd
over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]

Quantitative Binding Data
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The inhibitory activity of JYQ-173 against various PI3K isoforms has been quantified using in
vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate
its potent and selective inhibition of PI3Kd.

Target Isoform IC50 (nM) Selectivity Fold (vs. PI3Kd)
PI3Kd 11

PI3Ka 242 22

PI3KB 418 38

PI3Ky 2222 202

DNA-PK 880 80

mTOR >9100 >827

Pl4K >9100 >827

Vps34 >9100 >827

Table 1: Inhibitory Potency and Selectivity of JYQ-173 (Leniolisib) against PI3K Isoforms and
Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]

Signaling Pathway

JYQ-173 exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal
physiology, PI3K9d is activated downstream of various cell surface receptors, including the B-
cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3K& phosphorylates
phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then
orchestrates a cascade of signaling events that regulate cellular processes like cell growth,
proliferation, survival, and differentiation.

In APDS, hyperactive PI3Kd leads to excessive production of PIP3 and constitutive activation
of the AKT pathway. JYQ-173, by inhibiting PI3Kd, reduces the levels of PIP3, thereby
decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive
signaling pathway helps to restore normal immune cell function.
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Figure 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of JYQ-173.

Cellular Effects

The inhibition of the hyperactive PISKd/AKT pathway by JYQ-173 leads to several observable
effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies
have demonstrated that treatment with Leniolisib leads to a normalization of immune cell
populations and function.
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Quantitative Cellular Activity

The cellular activity of JYQ-173 has been assessed in various immune cell function assays.

Cell Type Species Assay IC50 (pM)
T Cells Human Proliferation 0.079
T Cells Human IL-13 Production 0.095
T Cells Human IL-17 Production 0.073
T Cells Mouse Proliferation 0.033
T Cells Mouse IFNy Production 0.130
T Cells Mouse IL-13 Production 0.010
T Cells Mouse IL-17 Production 0.101
B Cells (splenocytes) Mouse 2-1gM in-duced Ccbso 0.007
expression

a-lgM/IL-4 induced
B Cells (whole blood) Rat ) 0.048
CD86 expression

Table 2: Cellular Inhibitory Activity of JYQ-173 (Leniolisib) on T and B Cell Functions.[4][9]

Clinical Observations in APDS Patients

In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:

e Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and
spleen volume was observed.[8][10][11]

o Normalization of B-cell Populations: An increase in the percentage of naive B cells and a
decrease in transitional B cells were noted, indicating a correction of the B-cell
developmental abnormalities seen in APDS.[6][10][12]

o Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also
observed.[7]
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Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (Biochemical
Assay)

Objective: To determine the IC50 of JYQ-173 against different PI3K isoforms.
Methodology:
e Recombinant human PI3K isoforms (a, (3, 9, y) are used.

e The kinase activity is typically measured using a time-resolved fluorescence resonance
energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.

e JYQ-173 is serially diluted to various concentrations.

e The compound dilutions are pre-incubated with the respective PI3K isoform.

e The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
e The reaction is allowed to proceed for a defined period at room temperature.

e The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a
europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.

o After incubation, the TR-FRET signal is read on a compatible plate reader.

e The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular pAKT Flow Cytometry Assay

Objective: To measure the effect of JYQ-173 on AKT phosphorylation in B cells.
Methodology:

e Whole blood samples are collected from patients.
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For ex vivo stimulation, aliquots of whole blood are stimulated with anti-lgM and IL-4 for 20
minutes.[7] Unstimulated samples serve as a control.

Red blood cells are lysed, and the remaining cells are fixed and permeabilized.

The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.qg.,
CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]

The stained cells are analyzed by flow cytometry.
The percentage of pAKT-positive B cells is quantified.

The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in
stimulated samples treated with JYQ-173 compared to untreated stimulated samples.
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Figure 2: Experimental workflow for measuring pAKT levels in B cells by flow cytometry.
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B-cell Immunophenotyping by Flow Cytometry

Objective: To assess the effect of JYQ-173 on B-cell populations in patients.
Methodology:

o Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density
gradient centrifugation.

e The cells are stained with a panel of fluorescently labeled antibodies to identify different B-
cell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27,
CD10, and CD38.

» Stained cells are analyzed by flow cytometry.

» Different B-cell populations are identified based on their surface marker expression (e.g.,
Naive B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).

e The percentage of each B-cell subset within the total B-cell population is calculated.

e Changes in these percentages from baseline are monitored throughout the treatment period.
[15]

Conclusion

JYQ-173 (Leniolisib) is a highly selective and potent inhibitor of PI3Kd. Its mechanism of action
involves the direct inhibition of the PI3Kd enzyme, leading to a reduction in the activity of the
downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be
effective in correcting the immune dysregulation characteristic of Activated PI3K Delta
Syndrome, as evidenced by the normalization of B-cell populations and the reduction of
lymphoproliferation. The data presented in this guide underscore the well-defined mechanism
of action of JYQ-173 and provide a foundation for its clinical application in PI3K&-driven

diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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